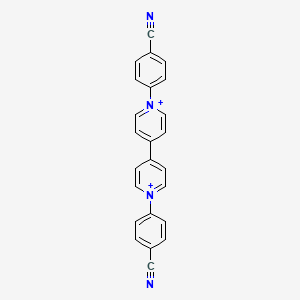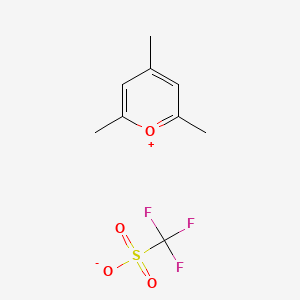
1,1'-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) is a chemical compound with the molecular formula C8H14N2O2Cl2 It is known for its unique structure, which includes a tetrahydropyridazine ring linked to two chloroethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) typically involves the reaction of piperazine with chloroacetyl chloride. The reaction is carried out in the presence of anhydrous potassium carbonate (K2CO3) as a base. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or dimethylformamide (DMF), to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or DMF at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Condensation Reactions: Catalysts like acids or bases are used to facilitate the reaction, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amide derivatives, while condensation reactions with aldehydes produce imines or Schiff bases.
Aplicaciones Científicas De Investigación
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) involves its interaction with specific molecular targets and pathways. The chloroethanone groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The tetrahydropyridazine ring may also interact with receptors or other proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): Similar structure but with a piperazine ring instead of tetrahydropyridazine.
1,1’-(Ethane-1,2-diyl)bis(2-chloroethan-1-one): Lacks the cyclic structure, making it less rigid.
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(ethan-1-one): Similar but without the chloro groups, affecting its reactivity
Uniqueness
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) is unique due to its combination of a tetrahydropyridazine ring and chloroethanone groups. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
51482-72-5 |
|---|---|
Fórmula molecular |
C8H12Cl2N2O2 |
Peso molecular |
239.10 g/mol |
Nombre IUPAC |
2-chloro-1-[2-(2-chloroacetyl)diazinan-1-yl]ethanone |
InChI |
InChI=1S/C8H12Cl2N2O2/c9-5-7(13)11-3-1-2-4-12(11)8(14)6-10/h1-6H2 |
Clave InChI |
PWLSBRPEEHVTNL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(N(C1)C(=O)CCl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)




![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
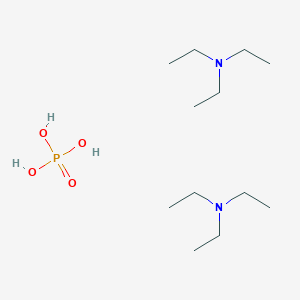

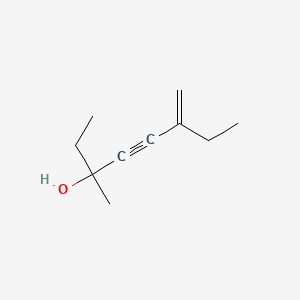
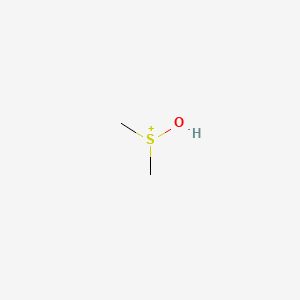
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)
